6-(But-3-en-1-yloxy)hexanenitrile
Description
6-(But-3-en-1-yloxy)hexanenitrile is an aliphatic nitrile compound featuring a hexane backbone with a but-3-en-1-yloxy substituent at the terminal carbon. The butenyloxy group introduces alkene functionality, which may enable further derivatization (e.g., cycloadditions or hydrogenation), distinguishing it from other hexanenitrile derivatives .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
6-but-3-enoxyhexanenitrile |
InChI |
InChI=1S/C10H17NO/c1-2-3-9-12-10-7-5-4-6-8-11/h2H,1,3-7,9-10H2 |
InChI Key |
KKOVDYQUENCFJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOCCCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Physicochemical Properties
Hexanenitrile derivatives differ primarily in their substituents, which significantly alter their reactivity, stability, and applications. Below is a comparative analysis of key analogs:
Key Observations:
- Reactivity: The butenyloxy group in this compound offers alkene-based reactivity absent in saturated analogs (e.g., 6-aminohexanenitrile) or aromatic-substituted derivatives (e.g., 2-(4-Chlorophenyl)hexanenitrile).
- Thermal Stability: Chlorophenyl and triazole derivatives exhibit higher thermal stability (e.g., flash point >100°C for 2-(4-Chlorophenyl)hexanenitrile ), whereas amino-substituted nitriles are more polar and hygroscopic .
- Biological Activity: AM4346 demonstrates the impact of bulky substituents (cyclopentyl-benzochromenone) on receptor selectivity, achieving 131-fold CB2/CB1 selectivity .
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